Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate
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Overview
Description
Acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-1-oxospiro[2-benzofuran-3,7’-benzo[c]xanthene]-5-carboxylate and acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-3-oxospiro[2-benzofuran-1,7’-benzo[c]xanthene]-5-carboxylate are complex organic compounds These compounds are characterized by their spiro structure, which involves a benzofuran and benzo[c]xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and benzo[c]xanthene derivatives. The key steps in the synthesis may involve:
Formation of the spiro structure: This can be achieved through cyclization reactions.
Introduction of functional groups: Acetyloxymethyl and acetyloxy groups are introduced through esterification reactions.
Dimethylamino group addition:
Industrial Production Methods
Industrial production of these compounds would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Use of catalysts: Catalysts can be used to enhance the reaction rates and selectivity.
Controlled reaction conditions: Temperature, pressure, and pH need to be carefully controlled to achieve the desired product.
Purification techniques: Techniques such as chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters, amides, or ethers.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as fluorescent probes due to their unique structural properties.
Medicine: Investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spiro structure can provide steric hindrance. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Spiro[2-benzofuran-3,7’-benzo[c]xanthene] derivatives: These compounds share the spiro structure but may have different functional groups.
Benzofuran derivatives: Compounds with a benzofuran moiety but lacking the spiro structure.
Benzo[c]xanthene derivatives: Compounds with a benzo[c]xanthene moiety but lacking the spiro structure.
Uniqueness
The uniqueness of acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-1-oxospiro[2-benzofuran-3,7’-benzo[c]xanthene]-5-carboxylate and acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-3-oxospiro[2-benzofuran-1,7’-benzo[c]xanthene]-5-carboxylate lies in their specific combination of functional groups and spiro structure. This combination imparts unique chemical and biological properties, making them valuable for various applications.
Properties
Molecular Formula |
C64H50N2O18 |
---|---|
Molecular Weight |
1135.1 g/mol |
IUPAC Name |
acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate |
InChI |
InChI=1S/2C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32;1-17(34)38-16-39-30(36)20-5-9-24-27(14-20)32(42-31(24)37)25-12-7-21(33(3)4)15-28(25)41-29-23-10-8-22(40-18(2)35)13-19(23)6-11-26(29)32/h2*5-15H,16H2,1-4H3 |
InChI Key |
XNOSEBIUUIMLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O.CC(=O)OCOC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C |
Origin of Product |
United States |
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